(D-Tyrosine5,D-Serine(tert-Butyl)6,Azaglycine10)-Luteinizing Hormone-Releasing Hormone is a synthetic analogue of the naturally occurring Luteinizing Hormone-Releasing Hormone, which plays a crucial role in the regulation of reproductive hormones. This compound is also known as Goserelin, specifically as impurity F in the European Pharmacopoeia monograph for Goserelin. Its primary function is to act as a gonadotropin-releasing hormone superagonist, significantly influencing hormone levels in various clinical settings.
The compound is synthesized through solid-phase peptide synthesis techniques, which allow for the precise assembly of peptide sequences. It is commercially available from various suppliers, including Bachem Americas and MedChemExpress, and is used primarily in research and pharmaceutical applications .
The synthesis of (D-Tyrosine5,D-Serine(tert-Butyl)6,Azaglycine10)-Luteinizing Hormone-Releasing Hormone typically employs solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain attached to an insoluble resin. The steps include:
Technical details include the use of specific coupling agents such as HATU or DIC and solvents like dimethylformamide or dichloromethane for optimal yields .
The molecular structure of (D-Tyrosine5,D-Serine(tert-Butyl)6,Azaglycine10)-Luteinizing Hormone-Releasing Hormone features a decapeptide backbone with modifications at specific positions:
This structure enhances its stability and bioactivity compared to natural Luteinizing Hormone-Releasing Hormone .
As a synthetic analogue, (D-Tyrosine5,D-Serine(tert-Butyl)6,Azaglycine10)-Luteinizing Hormone-Releasing Hormone participates in various biochemical reactions primarily involving receptor binding and activation pathways associated with gonadotropin release.
Technical details include its interaction with gonadotropin-releasing hormone receptors leading to increased secretion of luteinizing hormone and follicle-stimulating hormone from the pituitary gland. This mechanism can be influenced by structural modifications that enhance receptor affinity and efficacy .
The mechanism of action for (D-Tyrosine5,D-Serine(tert-Butyl)6,Azaglycine10)-Luteinizing Hormone-Releasing Hormone involves binding to specific receptors on pituitary gonadotropes. This initiates a cascade of intracellular signaling events:
Data indicates that this non-pulsatile stimulation can lead to various physiological effects including suppression of sex hormone production when administered continuously .
The compound exhibits significant stability under physiological conditions due to its modified amino acid residues which confer resistance to enzymatic degradation. Its solubility profile allows for effective administration via injection or infusion methods .
(D-Tyrosine5,D-Serine(tert-Butyl)6,Azaglycine10)-Luteinizing Hormone-Releasing Hormone has several scientific applications:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: